4-Chlorobutyl nonanoate
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Overview
Description
4-Chlorobutyl nonanoate is an organic compound classified as an ester. Esters are derived from carboxylic acids and alcohols, and they often have pleasant odors and flavors. This compound is formed by the esterification of nonanoic acid and 4-chlorobutanol. It is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobutyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 4-chlorobutanol. The reaction typically involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobutyl nonanoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Nonanoic acid and 4-chlorobutanol.
Reduction: Nonanol and 4-chlorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobutyl nonanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chlorobutyl nonanoate involves its interaction with biological molecules. The ester can be hydrolyzed by esterases, releasing nonanoic acid and 4-chlorobutanol, which can then interact with various molecular targets. Nonanoic acid can affect cell membranes and signaling pathways, while 4-chlorobutanol can act as a local anesthetic and preservative .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutyl ethanoate: Similar ester with a shorter carbon chain.
4-Chlorobutyl acetate: Another ester with similar properties but different applications.
Uniqueness
4-Chlorobutyl nonanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter esters. This makes it suitable for specific applications in fragrances and industrial processes where longer chain esters are preferred .
Properties
CAS No. |
35161-88-7 |
---|---|
Molecular Formula |
C13H25ClO2 |
Molecular Weight |
248.79 g/mol |
IUPAC Name |
4-chlorobutyl nonanoate |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-10-13(15)16-12-9-8-11-14/h2-12H2,1H3 |
InChI Key |
RZFZERXIXGTWOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCCCCl |
Origin of Product |
United States |
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